

LC-MS/MS method for metronidazole quantification in urine with Metronidazole-d3

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Compound of Interest

Compound Name: Metronidazole-d3

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Application Note: Quantification of Metronidazole in Human Urine by LC-MS/MS

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of metronidazole in human urine. The method utilizes a stable isotope-labeled internal standard, **Metronidazole-d3**, to ensure high accuracy and precision. A simple "dilute-and-shoot" sample preparation protocol is employed, making the workflow efficient and suitable for high-throughput analysis. This method is ideal for clinical research, therapeutic drug monitoring, and pharmacokinetic studies.

Introduction

Metronidazole is a widely used nitroimidazole antibiotic effective against anaerobic bacteria and certain protozoa. It is prescribed for a variety of infections, and monitoring its concentration in biological fluids like urine is crucial for understanding its pharmacokinetics, ensuring therapeutic efficacy, and assessing patient compliance. This document provides a detailed protocol for the quantification of metronidazole in human urine using a validated LC-MS/MS method, which offers high selectivity and sensitivity.

Experimental Protocols

2.1. Materials and Reagents

- Metronidazole analytical standard ($\geq 98\%$ purity)
- **Metronidazole-d3** (isotopic purity $\geq 98\%$) as internal standard (IS)
- LC-MS grade water
- LC-MS grade acetonitrile
- Formic acid ($\geq 98\%$)
- Ammonium formate ($\geq 99\%$)
- Human urine (drug-free) for calibration standards and quality controls

2.2. Instrumentation

- A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- A high-performance liquid chromatography (HPLC) system.
- A reversed-phase C18 analytical column (e.g., 100 x 4.6 mm, 5 μm).^[1]

2.3. Standard and Sample Preparation

- Stock Solutions: Prepare 1 mg/mL stock solutions of metronidazole and **Metronidazole-d3** in methanol.
- Working Standard Solutions: Serially dilute the metronidazole stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for calibration curve and quality control (QC) samples.
- Internal Standard Working Solution: Dilute the **Metronidazole-d3** stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
- Calibration Standards and QCs: Spike drug-free human urine with the appropriate working standard solutions to create calibration standards ranging from 10 to 10,000 ng/mL and QC samples at low, medium, and high concentrations.

- Urine Sample Preparation:
 - Thaw urine samples at room temperature and vortex to ensure homogeneity.
 - Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.
 - In a clean microcentrifuge tube, combine 50 μ L of the urine supernatant (or calibration/QC standard), 50 μ L of the internal standard working solution (100 ng/mL **Metronidazole-d3**), and 900 μ L of 10 mM ammonium formate in water.
 - Vortex the mixture for 30 seconds.
 - Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

2.4. LC-MS/MS Method

- Liquid Chromatography:
 - Column: ACE C18 (100 \times 4.6 mm, 5 μ m).[1]
 - Mobile Phase: Acetonitrile and 10.0 mM ammonium formate in water (pH 4.00) (80:20, v/v).[1]
 - Flow Rate: 0.8 mL/min.
 - Injection Volume: 10 μ L.
 - Column Temperature: 40°C.
 - Run Time: 3.0 min.[1]
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - The MRM transitions and compound-specific parameters are detailed in Table 1.

Data Presentation

The method was validated for linearity, precision, accuracy, recovery, and stability. The quantitative performance is summarized in the tables below.

Table 1: Mass Spectrometer Parameters

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)
Metronidazole	172.1	128.1	200

| Metronidazole-d3 | 175.1 | 131.1 | 200 |

Table 2: Linearity and Sensitivity

Analyte	Calibration Range (ng/mL)	R ²	LLOQ (ng/mL)
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| Metronidazole | 10 - 10,000 | >0.995 | 10 |

Table 3: Precision and Accuracy

QC Level	Nominal Conc. (ng/mL)	Intra-day Precision (%CV, n=6)	Intra-day Accuracy (%)	Inter-day Precision (%CV, n=18)	Inter-day Accuracy (%)
LLOQ QC	10	4.8	102.5	5.5	101.2
Low QC	30	3.5	98.7	4.2	99.5
Mid QC	500	2.1	101.3	3.1	100.8
High QC	8000	1.8	99.2	2.5	99.7

Data adapted from a similar study in plasma to represent expected performance.[\[1\]](#)

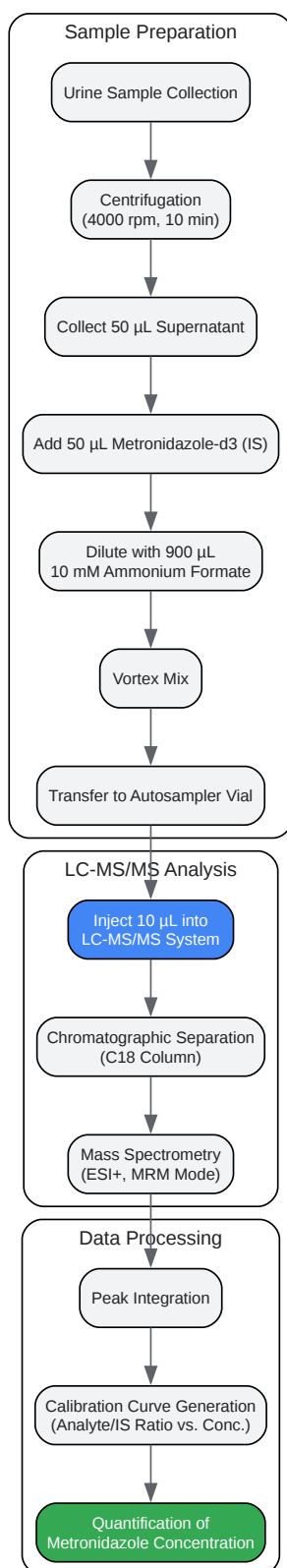
Table 4: Recovery and Matrix Effect

QC Level	Concentration (ng/mL)	Mean Recovery (%)	Matrix Effect (%)
Low QC	30	95.2	98.1
High QC	8000	96.8	99.3

Data adapted from a similar study in plasma to represent expected performance.[\[1\]](#)

Workflow Visualization

The overall experimental workflow for the quantification of metronidazole in urine is depicted below.



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Caption: Experimental workflow for metronidazole quantification in urine.

Conclusion

The described LC-MS/MS method provides a simple, rapid, and reliable approach for the quantification of metronidazole in human urine. The use of a deuterated internal standard ensures accuracy, while the minimal sample preparation allows for high-throughput analysis. This application note serves as a comprehensive guide for researchers and clinicians in the fields of pharmacology and drug development.

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References

- 1. Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [LC-MS/MS method for metronidazole quantification in urine with Metronidazole-d3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11936116#lc-ms-ms-method-for-metronidazole-quantification-in-urine-with-metronidazole-d3]

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